Physicochemical Profiling and Medicinal Chemistry Applications of 3-[4-(Difluoromethoxy)phenoxy]azetidine
Physicochemical Profiling and Medicinal Chemistry Applications of 3-[4-(Difluoromethoxy)phenoxy]azetidine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In the pursuit of novel therapeutics, the strategic incorporation of fluorinated motifs and sp³-rich heterocycles has become a cornerstone of lead optimization. 3-[4-(Difluoromethoxy)phenoxy]azetidine (CAS: 2228553-59-9) is a highly specialized building block that merges the conformational rigidity of an azetidine ring with the unique electronic and metabolic profile of a difluoromethoxy-substituted phenoxy ether.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind its physicochemical behavior, outline self-validating experimental protocols for its characterization, and explore its utility in modern drug design, including Fragment-Based Drug Discovery (FBDD) and PROTAC linker engineering.
Structural and Electronic Architecture
The molecular architecture of 3-[4-(Difluoromethoxy)phenoxy]azetidine is defined by three distinct domains, each contributing specific physicochemical properties to the overall molecule:
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The Azetidine Core: Azetidines are highly strained, four-membered nitrogen heterocycles. They act as metabolically stable, sp³-rich bioisosteres for larger aliphatic rings (like piperidines). The secondary amine provides a basic center (pKa ~8.5), ensuring high aqueous solubility at physiological pH due to protonation.
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The Phenoxy Linker: The ether linkage provides a defined conformational vector while maintaining a degree of rotational flexibility. It acts as an electronic bridge, transmitting the inductive effects of the para-substituent.
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The Difluoromethoxy Group (-OCHF₂): Unlike the strictly lipophilic and highly electron-withdrawing trifluoromethoxy (-OCF₃) group, the -OCHF₂ moiety is a "chameleon" group. It acts as a lipophilic hydrogen bond donor due to the polarization of the C-H bond by the adjacent fluorine atoms [1]. This allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, improving membrane permeability while protecting the aromatic ring from cytochrome P450-mediated oxidation [2].
Figure 1: Structure-Property Relationship (SPR) mapping of the compound.
Physicochemical Profile
To effectively utilize this building block in lead generation, its quantitative parameters must be understood. The table below summarizes the core physicochemical data. The low molecular weight and optimal topological polar surface area (TPSA) make it an ideal candidate for central nervous system (CNS) penetration or oral bioavailability optimization.
| Property | Value | Method / Causality Notes |
| Molecular Weight | 215.20 g/mol | Calculated from formula C₁₀H₁₁F₂NO₂. Ideal for FBDD. |
| cLogP | 2.1 ± 0.3 | Consensus prediction. Balanced lipophilicity driven by -OCHF₂. |
| pKa (Basic) | 8.5 ± 0.2 | Potentiometric Titration. Ensures >90% ionization at pH 7.4. |
| TPSA | 30.49 Ų | Derived from Azetidine NH (12.03) + 2x Ether O (9.23 each). |
| H-Bond Donors | 2 | Azetidine NH (Strong), -OCHF₂ CH (Weak, lipophilic). |
| H-Bond Acceptors | 3 | Azetidine N, Phenoxy O, Methoxy O. |
| Rotatable Bonds | 3 | Confers moderate flexibility without excessive entropic penalty. |
Experimental Methodologies for Profiling
When evaluating this compound—or derivatives built from it—standardized, self-validating assays are critical. The following protocols are designed to eliminate false positives and ensure data integrity.
Thermodynamic Solubility Profiling (Shake-Flask Method)
Causality: Kinetic solubility assays (which rely on spiking DMSO stock solutions into buffer) frequently overestimate solubility due to supersaturation and amorphous precipitation. For late-stage profiling, thermodynamic solubility is mandatory because it measures the true crystalline equilibrium state, which dictates in vivo dissolution. Self-Validating Mechanism: This protocol utilizes dual time-point sampling (24h and 48h). If the concentration variance between T=24 and T=48 is <5%, thermodynamic equilibrium is confirmed.
Step-by-Step Protocol:
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Weigh exactly 2.0 mg of crystalline 3-[4-(Difluoromethoxy)phenoxy]azetidine into a 4 mL glass vial.
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Add 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4). Do not add co-solvents.
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Seal the vial and incubate on an orbital shaker at 37°C and 300 rpm.
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Extract 50 µL aliquots at exactly 24 hours and 48 hours.
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Centrifuge the aliquots at 15,000 × g for 15 minutes at room temperature to pellet any undissolved particulates.
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Dilute the supernatant 1:10 in LC-MS grade Acetonitrile containing 50 ng/mL Labetalol (Internal Standard) to correct for matrix ionization effects.
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Quantify the concentration via LC-MS/MS against a standard calibration curve (0.1 - 100 µM).
In Vitro Metabolic Stability (Human Liver Microsomes)
Causality: The primary rationale for incorporating a difluoromethoxy group is to block para-position oxidation on the phenoxy ring. This assay verifies the steric and electronic protection afforded by the -OCHF₂ group against Cytochrome P450 (CYP450) mediated Phase I metabolism [3]. Self-Validating Mechanism: The assay includes a minus-NADPH control to rule out chemical degradation in the buffer, and a high-clearance control (Verapamil) to confirm the enzymatic viability of the microsomes.
Step-by-Step Protocol:
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Prepare a 1 µM solution of the compound in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).
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Pre-incubate the mixture in a water bath at 37°C for 5 minutes.
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Initiate the enzymatic reaction by adding NADPH to achieve a final concentration of 1 mM. (Validation Step: For the negative control, add an equivalent volume of buffer instead of NADPH).
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Terminate the reaction at specific time points (0, 15, 30, and 60 minutes) by transferring a 50 µL aliquot into 150 µL of ice-cold crash solvent (Methanol/Acetonitrile 1:1) containing an internal standard.
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Centrifuge the crashed samples at 4°C, 15,000 × g for 15 minutes to precipitate proteins.
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Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
) and half-life ( ).
Figure 2: Standardized physicochemical and ADME profiling workflow for fluorinated building blocks.
Applications in Drug Development
The unique physicochemical signature of 3-[4-(Difluoromethoxy)phenoxy]azetidine makes it a highly versatile tool in modern medicinal chemistry:
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Fragment-Based Drug Discovery (FBDD): With a molecular weight of 215.20 g/mol and a high degree of sp³ character, this molecule serves as an excellent starting fragment. The basic azetidine nitrogen provides a strong anchor point for binding to acidic residues (e.g., Aspartate or Glutamate) in target kinase hinge regions.
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PROTAC Linker Engineering: In the design of Proteolysis Targeting Chimeras (PROTACs), the linker composition drastically affects the degradation efficiency. The rigid azetidine core combined with the flexible phenoxy ether provides a defined, yet adaptable, exit vector. Furthermore, the difluoromethoxy group prevents rapid metabolic cleavage of the linker in vivo.
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Bioisosteric Replacement: When optimizing leads that suffer from rapid Phase II glucuronidation at a phenolic -OH group, replacing the phenol with a difluoromethoxy ether retains the hydrogen-bond donating capacity (necessary for target engagement) while completely abolishing the liability of glucuronidation.
References
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Title: Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]
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Title: CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: ResearchGate URL: [Link]
